Desmethyl Amidosulfuron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

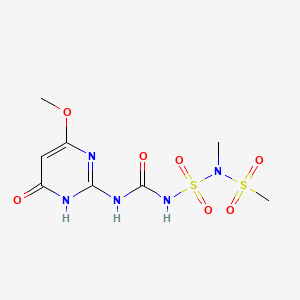

Desmethyl Amidosulfuron is a chemical compound with the molecular formula C8 H13 N5 O7 S2 and a molecular weight of 355.35 . It is used in various applications, including as a reference material for environmental analysis and testing .

Synthesis Analysis

The synthesis of Desmethyl Amidosulfuron involves complex chemical reactions. The toxicological profile of amidosulfuron was assessed in the framework of the peer review under Directive 91/414/EEC . The metabolism of amidosulfuron in primary crops was investigated in immature and mature wheat and linseed .Molecular Structure Analysis

The molecular structure of Desmethyl Amidosulfuron is complex and requires advanced analytical techniques for its characterization .Chemical Reactions Analysis

Chemical reactions involving Desmethyl Amidosulfuron can be analyzed using multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Desmethyl Amidosulfuron are crucial for understanding its behavior in various environments . These properties can be analyzed using high-throughput material research methods .Scientific Research Applications

Residue Analysis in Livestock

Desmethyl Amidosulfuron is a metabolite of Amidosulfuron, which is used in residue analysis in livestock . The nature of Amidosulfuron residues in livestock was evaluated during the peer review that established the enforcement and risk assessment residue definitions as the sum of the parent compound and the metabolite Desmethyl Amidosulfuron .

Mammalian Toxicology

Desmethyl Amidosulfuron, as a metabolite of Amidosulfuron, is also involved in mammalian toxicology studies . These studies include absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short term toxicity, genotoxicity, long term toxicity, reproductive toxicity, neurotoxicity, and further studies .

Consumer Risk Assessment

In the field of consumer risk assessment, Desmethyl Amidosulfuron is considered along with Amidosulfuron and Amidosulfuron-guanidine. The residue definition for risk assessment in grass is proposed as the sum of Amidosulfuron, Desmethyl Amidosulfuron, and Amidosulfuron-guanidine, expressed as Amidosulfuron .

Modification of Maximum Residue Levels (MRLs)

Desmethyl Amidosulfuron is used in the modification of the existing MRLs for Amidosulfuron in bovine fat, kidney, liver, and milk . This involves methods for enforcement of residues in food of plant origin and food of animal origin, nature and magnitude of residues in plant and livestock, and consumer risk assessment .

Pesticide Risk Assessment

Desmethyl Amidosulfuron is involved in the pesticide risk assessment of the active substance Amidosulfuron . This includes the evaluation of the identity, physical/chemical/technical properties, and methods of analysis of Amidosulfuron .

Metabolism in Cereals and Oilseeds

Amidosulfuron is extensively metabolized in cereals and oilseeds, and Desmethyl Amidosulfuron is one of the main metabolites identified in immature plants shortly after application .

Safety and Hazards

Future Directions

The future directions for Desmethyl Amidosulfuron involve the review of the existing maximum residue levels (MRLs) for amidosulfuron according to Article 12 of Regulation (EC) No 396/2005 . The metabolism of amidosulfuron in cereals and pulses and oilseeds is sufficiently elucidated and that the derived residue definitions are appropriate .

Mechanism of Action

Target of Action

Desmethyl Amidosulfuron, a chemical degradation product of Amidosulfuron , primarily targets the enzyme acetolactate synthase (ALS) in plants . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, Desmethyl Amidosulfuron disrupts protein synthesis and plant growth.

Mode of Action

Desmethyl Amidosulfuron acts as a competitive inhibitor of the ALS enzyme . It binds to the active site of the enzyme, preventing the normal substrates from binding. This inhibits the enzyme’s activity, leading to a deficiency in the branched-chain amino acids, which are crucial for protein synthesis and plant growth. The inhibition of ALS leads to the cessation of cell division and plant growth.

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Amidosulfuron is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, Desmethyl Amidosulfuron disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency affects protein synthesis, leading to stunted growth and eventually plant death.

Pharmacokinetics

They are also known to undergo metabolic degradation, with Desmethyl Amidosulfuron being a known metabolite of Amidosulfuron .

Result of Action

The primary result of Desmethyl Amidosulfuron’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it inhibits protein synthesis, leading to stunted growth and eventually plant death . This makes Desmethyl Amidosulfuron an effective herbicide.

Action Environment

The efficacy and stability of Desmethyl Amidosulfuron can be influenced by various environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy as a herbicide . .

properties

IUPAC Name |

1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYZUYJYJXIVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027825 |

Source

|

| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Amidosulfuron | |

CAS RN |

935867-69-9 |

Source

|

| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)